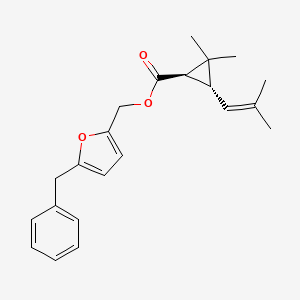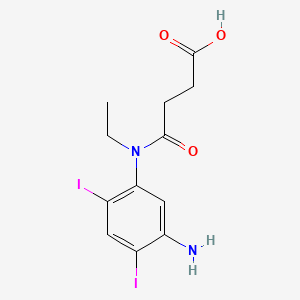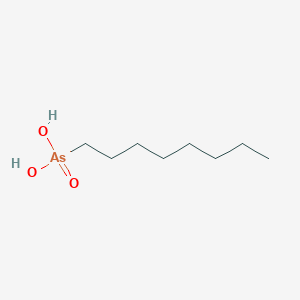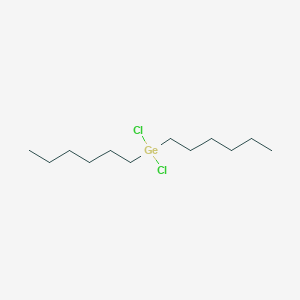
Dichloro(dihexyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(dihexyl)germane is an organogermanium compound with the chemical formula GeCl2(C6H13)2 This compound is part of the broader class of organometallic compounds, which contain bonds between carbon and a metal—in this case, germanium
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichloro(dihexyl)germane can be synthesized through the reaction of germanium tetrachloride with hexylmagnesium bromide in an ether solvent. The reaction proceeds as follows:
GeCl4+2C6H13MgBr→GeCl2(C6H13)2+2MgBrCl
This reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent product quality and yield. The use of automated systems can help maintain the required reaction conditions, such as temperature and pressure, and minimize the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro(dihexyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and hexyl chloride.
Reduction: Reduction reactions can convert this compound to dihexylgermane.
Substitution: The chlorine atoms in this compound can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium alkoxides or primary amines can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Germanium dioxide and hexyl chloride.
Reduction: Dihexylgermane.
Substitution: Various organogermanium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dichloro(dihexyl)germane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Materials Science: The compound is investigated for its potential use in the development of germanium-based semiconductors and nanomaterials.
Biology and Medicine: Research is ongoing to explore the biological activity of organogermanium compounds, including potential anticancer and antiviral properties.
Industry: this compound is used in the production of specialty chemicals and as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism by which dichloro(dihexyl)germane exerts its effects depends on the specific application. In catalytic processes, the germanium center can coordinate with various substrates, facilitating chemical transformations. In biological systems, the compound may interact with cellular components, potentially affecting cellular signaling pathways and enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
Dichlorodiphenylgermane: Similar in structure but with phenyl groups instead of hexyl groups.
Dichlorodimethylgermane: Contains methyl groups instead of hexyl groups.
Dichlorodiethylgermane: Contains ethyl groups instead of hexyl groups.
Uniqueness
Dichloro(dihexyl)germane is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and potential applications. The hexyl groups provide increased hydrophobicity compared to shorter alkyl chains, which can be advantageous in certain chemical and biological contexts.
Propiedades
Número CAS |
35551-43-0 |
|---|---|
Fórmula molecular |
C12H26Cl2Ge |
Peso molecular |
313.9 g/mol |
Nombre IUPAC |
dichloro(dihexyl)germane |
InChI |
InChI=1S/C12H26Cl2Ge/c1-3-5-7-9-11-15(13,14)12-10-8-6-4-2/h3-12H2,1-2H3 |
Clave InChI |
BFRHAAYMQFJEEX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[Ge](CCCCCC)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


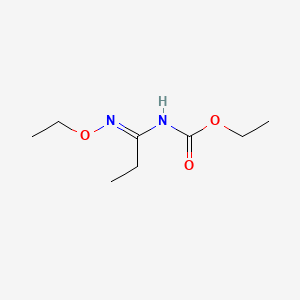
![3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14678334.png)

![Methyl 2-(8-methyl-9,10-dihydronaphtho[7,6-b][1]benzothiol-7-yl)acetate](/img/structure/B14678347.png)
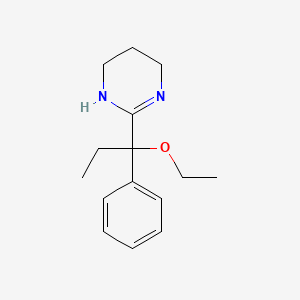
![Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14678358.png)
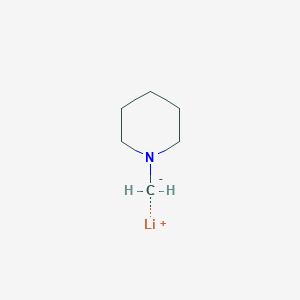
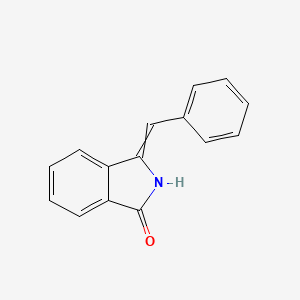
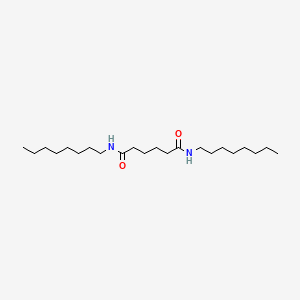
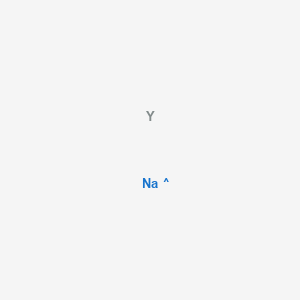
![2-{[2-Methyl-4-(prop-1-en-2-yl)phenoxy]methyl}oxirane](/img/structure/B14678390.png)
